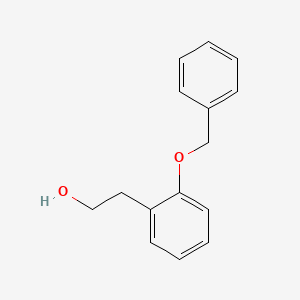

2-(2-(Benzyloxy)phenyl)ethanol

Übersicht

Beschreibung

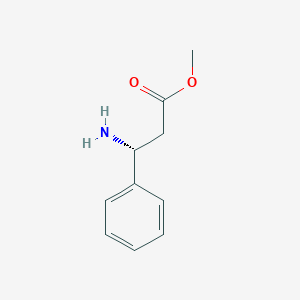

“2-(2-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It is a primary alcohol and a member of benzenes . It is also known as Ethylene glycol monobenzyl ether .

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2- (substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .

Molecular Structure Analysis

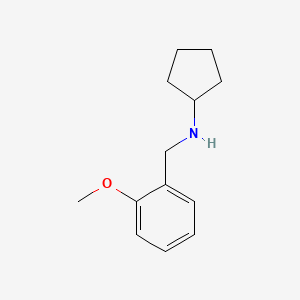

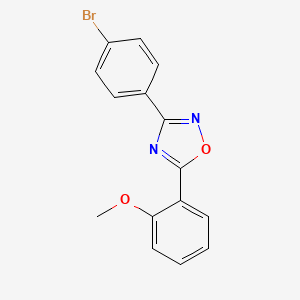

The molecular structure of “2-(2-(Benzyloxy)phenyl)ethanol” consists of a benzene ring substituted by a benzyloxy group at position 2 . The molecular weight of the compound is 228.29 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(Benzyloxy)phenyl)ethanol” include a molecular weight of 228.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

“2-(2-(Benzyloxy)phenyl)ethanol” is an organic compound with the molecular formula C9H12O2 . It is also known by other names such as Ethanol, 2-(benzyloxy)-; Ethylene glycol monobenzyl ether; Glycol monobenzyl ether; Glycol benzyl ether; Benzyl cellosolve; Benzylcelosolv .

Oxidation of Alkyl Side-Chains

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This compound shows enhanced reactivity due to the adjacent aromatic ring . This susceptibility of alkyl side-chains to oxidative degradation is a significant aspect of its chemical behavior .

Synthesis of 2,6-diaminopurines

“2-(2-(Benzyloxy)phenyl)ethanol” has been used in the 9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines . This indicates its potential use in the synthesis of complex organic compounds.

Synthesis of Benzyloxy Ethyl Methacrylate Monomer

This compound has been used in the synthesis of the benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride . This suggests its utility in polymer chemistry.

Base-free Iridium-catalyzed Direct Alkylation

“2-(2-(Benzyloxy)phenyl)ethanol” has been used in a base-free iridium-catalyzed direct alkylation of active methylene compounds with alcohols . This highlights its role in catalysis and organic synthesis.

Potential Use in Fragrance Industry

Given its structural similarity to phenethyl alcohol, which is a colorless liquid with a pleasant floral odor found in a variety of essential oils , “2-(2-(Benzyloxy)phenyl)ethanol” may also have potential applications in the fragrance industry.

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target egfr-tk (epidermal growth factor receptor tyrosine kinase) . EGFR-TK plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s worth noting that benzylic compounds can undergo oxidative degradation, which could potentially affect various biochemical pathways .

Pharmacokinetics

The compound has a logp value of 101 at 25℃ , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution in the body.

Result of Action

It has been used in the synthesis of other compounds, such as 2,6-diaminopurines, and in the esterification with methacryloyl chloride . These reactions suggest that it can participate in various chemical transformations.

Action Environment

It’s known that the compound is a liquid at room temperature, has a mild rose odor , and is slightly soluble in chloroform and methanol . These properties could potentially influence its behavior in different environments.

Eigenschaften

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMXYCVETYXNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340161 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Benzyloxy)phenyl)ethanol | |

CAS RN |

56052-43-8 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)